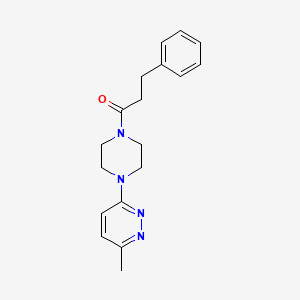![molecular formula C8H17NO4S B14131543 3-Methyl-2-[(propylsulfonyl)amino]butanoic acid CAS No. 1396964-37-6](/img/structure/B14131543.png)
3-Methyl-2-[(propylsulfonyl)amino]butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-2-[(propylsulfonyl)amino]butanoic acid is an organic compound with the molecular formula C8H17NO4S and a molecular weight of 223.29 g/mol This compound is characterized by the presence of a methyl group, a propylsulfonyl group, and an amino group attached to a butanoic acid backbone
Métodos De Preparación
The synthesis of 3-Methyl-2-[(propylsulfonyl)amino]butanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 3-methyl-2-aminobutanoic acid with propylsulfonyl chloride under basic conditions. The reaction typically proceeds as follows:
Starting Materials: 3-methyl-2-aminobutanoic acid and propylsulfonyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 3-methyl-2-aminobutanoic acid is dissolved in an appropriate solvent (e.g., dichloromethane), and propylsulfonyl chloride is added dropwise with stirring. The reaction mixture is then stirred at room temperature for several hours.
Workup: The reaction mixture is washed with water, and the organic layer is separated.
Análisis De Reacciones Químicas
3-Methyl-2-[(propylsulfonyl)amino]butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically targets the amino group, converting it to a nitro group.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often reduce the sulfonyl group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles such as amines or alcohols.
Hydrolysis: Acidic or basic hydrolysis can cleave the amide bond, yielding the corresponding carboxylic acid and amine.
Aplicaciones Científicas De Investigación
3-Methyl-2-[(propylsulfonyl)amino]butanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Mecanismo De Acción
The mechanism of action of 3-Methyl-2-[(propylsulfonyl)amino]butanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its chemical structure and the nature of the target enzyme. For example, it may inhibit enzymes involved in metabolic pathways by binding to their active sites and preventing substrate binding. Additionally, it can modulate signaling pathways by interacting with receptors or other proteins involved in cellular communication .
Comparación Con Compuestos Similares
3-Methyl-2-[(propylsulfonyl)amino]butanoic acid can be compared with other similar compounds, such as:
3-Amino-2-methylbutanoic acid: This compound lacks the propylsulfonyl group and has different chemical properties and reactivity.
3-Methyl-2-aminobutanoic acid: Similar to the previous compound but without the sulfonyl group, leading to different biological and chemical behavior.
2-[(Propylsulfonyl)amino]butanoic acid: This compound has a similar structure but lacks the methyl group, affecting its overall reactivity and applications.
Propiedades
Número CAS |
1396964-37-6 |
|---|---|
Fórmula molecular |
C8H17NO4S |
Peso molecular |
223.29 g/mol |
Nombre IUPAC |
3-methyl-2-(propylsulfonylamino)butanoic acid |
InChI |
InChI=1S/C8H17NO4S/c1-4-5-14(12,13)9-7(6(2)3)8(10)11/h6-7,9H,4-5H2,1-3H3,(H,10,11) |
Clave InChI |
XMKUYVPMMCHTDB-UHFFFAOYSA-N |
SMILES canónico |
CCCS(=O)(=O)NC(C(C)C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-(2,4-dichlorophenyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B14131503.png)
![2-{[2-Chloro-5-(methoxy)-4-pyrimidinyl]amino}benzamide](/img/structure/B14131510.png)
![5,8,8-Trimethyl-3-oxabicyclo[3.2.1]octan-2-one](/img/structure/B14131512.png)


![1-(2-bromophenyl)-6-chloro-2,3,4,5-tetrahydro-7,8-dimethoxy-1H-benzo[d]azepine](/img/structure/B14131532.png)

![N-({(5S)-3-[3-Fluoro-4-(morpholin-4-yl)phenyl]-2-oxo-1,3-oxazolidin-5-yl}methyl)(2-~13~C,~2~H_3_)acetamide](/img/structure/B14131540.png)

